molecular formula C23H36O4 B570552 [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate CAS No. 37005-63-3

[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B570552
CAS No.: 37005-63-3
M. Wt: 376.537
InChI Key: PPUMOABMDORSSH-SDVLAHOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound It is structurally related to androgens and estrogens, which are naturally occurring hormones in the human body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, starting from simpler steroidal precursors. One common route involves the acetylation of the corresponding triol. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve microbial biotransformation processes. Microbial biotransformation offers a cost-effective and environmentally friendly method for producing steroidal intermediates. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups into ketones or aldehydes.

    Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triol can yield ketones, while reduction can regenerate the hydroxyl groups.

Scientific Research Applications

[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific receptors in the body. It binds to androgen and estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include nuclear receptors that regulate gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its ability to interact with both androgen and estrogen receptors makes it a versatile compound for research and therapeutic applications.

Properties

CAS No.

37005-63-3

Molecular Formula

C23H36O4

Molecular Weight

376.537

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-3,7-dihydroxy-7,10,13,17-tetramethyl-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H36O4/c1-14(24)27-23(5)11-8-18-19-17(7-10-21(18,23)3)20(2)9-6-16(25)12-15(20)13-22(19,4)26/h13,16-19,25-26H,6-12H2,1-5H3/t16-,17-,18-,19+,20-,21-,22?,23-/m0/s1

InChI Key

PPUMOABMDORSSH-SDVLAHOISA-N

SMILES

CC(=O)OC1(CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)(C)O)C)C

Origin of Product

United States

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